molecular formula C13H10N2O3 B8732562 5-Cinnamylidene-1,3-diazinane-2,4,6-trione CAS No. 23450-49-9

5-Cinnamylidene-1,3-diazinane-2,4,6-trione

Cat. No.: B8732562
CAS No.: 23450-49-9
M. Wt: 242.23 g/mol
InChI Key: CRQHPZFBGAKYRX-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cinnamylidene-1,3-diazinane-2,4,6-trione is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a diazinane ring substituted with a phenylprop-2-en-1-ylidene group, making it a valuable subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cinnamylidene-1,3-diazinane-2,4,6-trione typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing barbituric acid with cinnamaldehyde in the presence of a catalytic amount of acetic acid . The reaction conditions usually involve refluxing the mixture in ethanol to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cinnamylidene-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms.

    Substitution: The phenylprop-2-en-1-ylidene group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-Cinnamylidene-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cinnamylidene-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition or activation, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cinnamylidene-1,3-diazinane-2,4,6-trione is unique due to its specific diazinane ring structure and the presence of the phenylprop-2-en-1-ylidene group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

23450-49-9

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H10N2O3/c16-11-10(12(17)15-13(18)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17,18)/b7-4+

InChI Key

CRQHPZFBGAKYRX-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Barbituric acid (10.0 g) was dissolved in water (150 ml) at reflux, and the solution was stirred vigorously and maintained at just below refluxing point while freshly distilled cinnamaldehyde (10.3 g) was added slowly: a yellow precipitate formed almost immediately. After the addition, the mixture was stirred and maintained at just below refluxing point for 1 hour to complete the reaction. The product was filtered off, washed several times with hot water and then with cold ethanol, and then dried to give yellow 5-cinnamylidenebarbituric acid (18 g, 96% theoretical yield) m.p. 268°-70° (decomp).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Name
5-cinnamylidenebarbituric acid
Yield
96%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.